molecular formula C22H22N6O3S B2766563 4-methoxy-3-methyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide CAS No. 1014045-96-5

4-methoxy-3-methyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2766563
CAS No.: 1014045-96-5
M. Wt: 450.52
InChI Key: TXMLWMIRODGNLM-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H22N6O3S and its molecular weight is 450.52. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature. It’s plausible that it interacts with its target in a manner similar to other structurally related compounds, potentially acting as an inhibitor or activator .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Based on the structural similarity to other compounds, it could potentially be involved in a variety of biochemical pathways, including signal transduction, enzymatic reactions, and cellular metabolism .

Pharmacokinetics

The compound’s solubility in dmso suggests that it may be well-absorbed and distributed in the body. The compound’s stability at room temperature also suggests it may have a reasonable half-life within the body.

Result of Action

The specific molecular and cellular effects of this compound’s action are currently unknown. Based on its potential targets and mode of action, it could influence a variety of cellular processes, potentially leading to changes in cell growth, differentiation, or survival .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its target . .

Properties

IUPAC Name

4-methoxy-3-methyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3S/c1-15-14-19(8-9-20(15)31-3)32(29,30)27-18-6-4-17(5-7-18)23-21-10-11-22(25-24-21)28-13-12-16(2)26-28/h4-14,27H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMLWMIRODGNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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